(2-Bromo-6-(trifluoromethyl)phenyl)(3-methoxyazetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-(trifluoromethyl)phenyl)(3-methoxyazetidin-1-yl)methanone is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a methoxyazetidinyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-(trifluoromethyl)phenyl)(3-methoxyazetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a trifluoromethyl-substituted phenyl compound, followed by the introduction of the methoxyazetidinyl group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-(trifluoromethyl)phenyl)(3-methoxyazetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-6-(trifluoromethyl)phenyl)(3-methoxyazetidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which (2-Bromo-6-(trifluoromethyl)phenyl)(3-methoxyazetidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxyazetidinyl group may contribute to the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(trifluoromethyl)phenol: Similar structure but lacks the methoxyazetidinyl group.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains multiple fluorine atoms and a bromine atom but differs in the overall structure.
Uniqueness
(2-Bromo-6-(trifluoromethyl)phenyl)(3-methoxyazetidin-1-yl)methanone is unique due to the presence of both the trifluoromethyl and methoxyazetidinyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
[2-bromo-6-(trifluoromethyl)phenyl]-(3-methoxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO2/c1-19-7-5-17(6-7)11(18)10-8(12(14,15)16)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNHJXUDFFKDAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)C2=C(C=CC=C2Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.